A Guide to the Spectroscopic Characterization of 1,4-Anhydroerythritol
A Guide to the Spectroscopic Characterization of 1,4-Anhydroerythritol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,4-anhydroerythritol (CAS: 4358-64-9), a significant heterocyclic building block derived from erythritol.[1][2] As a versatile intermediate in the pharmaceutical and polymer industries, unambiguous structural confirmation is paramount.[1][3] This document synthesizes foundational principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for the complete elucidation of its molecular structure. Each section details the causality behind experimental choices, provides validated protocols, and presents key data to serve as a benchmark for researchers, scientists, and drug development professionals.
Introduction: The Structure of 1,4-Anhydroerythritol
1,4-Anhydroerythritol, also known as (3R,4S)-tetrahydrofuran-3,4-diol or erythritan, is a cyclic vicinal diol formed from the intramolecular dehydration of erythritol.[1][4] Its structure consists of a five-membered tetrahydrofuran ring with two hydroxyl groups in a cis configuration. This arrangement dictates its chemical reactivity and is the primary focus of spectroscopic analysis. The molecular formula is C₄H₈O₃ with a molecular weight of approximately 104.10 g/mol .[3][4] The definitive characterization of this molecule relies on the synergistic use of multiple spectroscopic techniques to probe its covalent framework, functional groups, and mass.
Molecular Structure:
Caption: Chemical structure of 1,4-Anhydroerythritol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation, providing precise information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms within a molecule.
Expertise & Causality: ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum of 1,4-anhydroerythritol is defined by its symmetry and the influence of its two functional groups: the cyclic ether and the vicinal diols. The oxygen atom of the tetrahydrofuran ring strongly deshields the adjacent protons (H2, H5), causing them to resonate at a lower field compared to a simple alkane. Similarly, the protons on the carbons bearing hydroxyl groups (H3, H4) are also shifted downfield. Due to the cis-diol configuration, the molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by making certain protons and carbons chemically equivalent.
¹³C NMR complements this by providing a count of unique carbon environments. The carbons directly bonded to oxygen (C2, C5, C3, C4) are significantly deshielded and appear downfield (typically >60 ppm), a characteristic feature of ethers and alcohols.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of high-purity 1,4-anhydroerythritol in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Deuterium oxide (D₂O) is an excellent choice as it will exchange with the hydroxyl protons, causing their signals to disappear, which aids in peak assignment.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Acquire a DEPT-135 spectrum to differentiate between CH (positive signal) and CH₂ (negative signal) carbons.
-
-
2D Spectra Acquisition (for unambiguous assignment):
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.
-
Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.
-
Caption: Workflow for NMR-based structural elucidation.
Data Presentation: NMR Spectral Data
The following table summarizes expected chemical shifts based on published data and established ranges for similar structures.[5][6]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C2-H, C5-H | ~3.7-4.0 | ~70-75 | Protons adjacent to ring oxygen. Appears as a multiplet. |
| C3-H, C4-H | ~4.1-4.4 | ~75-80 | Protons on hydroxyl-bearing carbons. Appears as a multiplet. |
| OH | Variable (e.g., 4.5-5.5) | - | Broad singlet, exchanges with D₂O. Position is concentration and solvent dependent. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Interpreting the IR Spectrum
The IR spectrum of 1,4-anhydroerythritol is dominated by features from its hydroxyl and cyclic ether groups.
-
O-H Stretch: The two hydroxyl groups give rise to a very strong and characteristically broad absorption band in the high-frequency region of the spectrum, typically centered around 3300-3400 cm⁻¹. This broadness is a direct result of intermolecular hydrogen bonding.
-
C-H Stretch: The sp³ C-H bonds of the tetrahydrofuran ring will produce sharp, medium-to-strong absorptions just below 3000 cm⁻¹.[7]
-
C-O Stretch: The most diagnostic feature in the fingerprint region is the C-O stretching vibration of the cyclic ether and the secondary alcohols. A strong, prominent band is expected between 1050 and 1150 cm⁻¹, which is characteristic of the C-O-C ether linkage.[8] The absence of a strong absorption band in the 1690-1820 cm⁻¹ region definitively rules out the presence of a carbonyl (C=O) group.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: As 1,4-anhydroerythritol can be a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal.[3][4]
-
Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Alternatively, a thin film can be prepared by pressing a drop of the liquid between two salt plates (NaCl or KBr).
-
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal or salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: Perform the background subtraction and present the data as either % Transmittance or Absorbance versus Wavenumber (cm⁻¹).
Caption: Workflow for FTIR analysis using the ATR technique.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3000 - 2850 | Medium, Sharp | sp³ C-H stretch |
| 1470 - 1440 | Medium | CH₂ scissoring/bending |
| 1150 - 1050 | Strong | C-O-C stretch (ether) & C-O stretch (alcohol) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.
Expertise & Causality: Fragmentation Analysis
Upon ionization in a mass spectrometer (e.g., by electron impact, EI), the 1,4-anhydroerythritol molecule forms a molecular ion (M⁺˙). This ion is energetically unstable and fragments in predictable ways.
-
Molecular Ion (M⁺˙): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule, which is 104.[5]
-
α-Cleavage: A common fragmentation pathway for ethers is cleavage of a bond alpha (adjacent) to the oxygen atom.[9] This can lead to the loss of a side chain or ring opening. For cyclic ethers, this often results in the loss of an alkyl radical from the ring, leading to a stable, oxygen-containing cation.[10]
-
Loss of Water: Molecules containing hydroxyl groups readily lose a neutral water molecule (18 Da), leading to a prominent M-18 peak.
-
Other Fragments: Cleavage of the C-C bonds within the ring can lead to smaller fragments. The observed fragments at m/z 44, 43, and 55 are consistent with cleavage of the ring structure.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 1,4-anhydroerythritol (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities or solvent.
-
MS Detection: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer scans a range of m/z values (e.g., 35-200 amu) to detect the molecular ion and its fragments.
-
Data Analysis: Identify the peak corresponding to 1,4-anhydroerythritol in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.
Caption: General workflow for GC-MS analysis.
Data Presentation: Key Mass Fragments
The following table lists significant fragments observed in the electron ionization mass spectrum of 1,4-anhydroerythritol.[5]
| m/z Value | Relative Intensity | Plausible Fragment Identity |
| 104 | Low | [M]⁺˙ (Molecular Ion) |
| 86 | Low | [M - H₂O]⁺˙ |
| 73 | Medium | [M - CH₂OH]⁺ |
| 61 | Medium | [C₂H₅O₂]⁺ |
| 55 | Medium | [C₃H₃O]⁺ |
| 44 | High | [C₂H₄O]⁺˙ |
| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides a complete structural picture. True confidence in characterization is achieved by integrating the data from NMR, IR, and MS. Each method validates the others, creating a robust, self-correcting analytical system.
-
MS provides the molecular formula (via molecular weight and isotopic patterns).
-
IR confirms the presence of key functional groups (hydroxyl, ether) suggested by the formula.
-
NMR assembles the atomic "pieces" into a definitive 3D structure, confirming the connectivity and stereochemistry hinted at by the other techniques.
This integrated approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.
Caption: Integrated workflow for definitive structural confirmation.
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